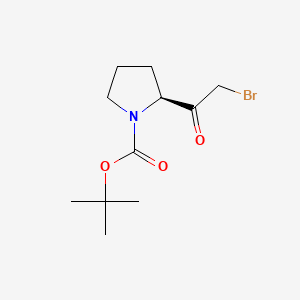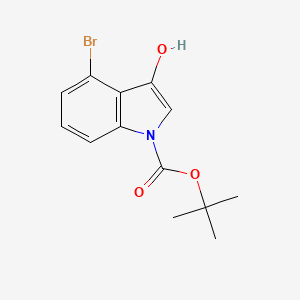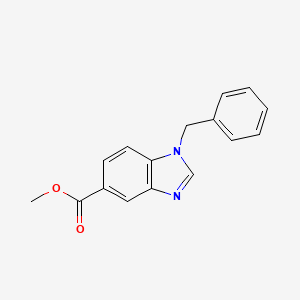
Methyl 1-benzylbenzoimidazole-5-carboxylate
Übersicht
Beschreibung
“Methyl 1-benzylbenzoimidazole-5-carboxylate” is a chemical compound with the molecular formula C16H14N2O2 . It contains a total of 34 atoms, including 14 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of methyl 1H-benzimidazole-5-carboxylate derivatives was achieved by reacting o-phenylenediamine derivatives with urea . Another method involved the reaction of methyl 1-benzyl-5-formyl-1H-1,2,3-triazole-4-carboxylate with anilines carrying different halogen atoms in the 2 and 4 positions .Molecular Structure Analysis
The molecular structure of “Methyl 1-benzylbenzoimidazole-5-carboxylate” includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 36 bonds, including 22 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aromatic), and 1 Imidazole .Wissenschaftliche Forschungsanwendungen
Metal-Organic Frameworks (MOFs) and Luminescence
Benzimidazole derivatives have been utilized in the synthesis of metal-organic frameworks (MOFs). A study by Yao, Che, and Zheng (2008) demonstrated the structural and fluorescent characterizations of Cd(II) metal-organic frameworks using Benzimidazole-5-carboxylate derivatives, which exhibited blue emission in the solid state due to their unique structures (Yao, Che, & Zheng, 2008).
Agricultural Applications
In agriculture, benzimidazole derivatives like Carbendazim have been used for the prevention and control of fungal diseases. Campos et al. (2015) explored the use of polymeric and solid lipid nanoparticles for sustained release of fungicides, demonstrating improved release profiles and reduced toxicity, providing new options for plant disease treatment and prevention (Campos et al., 2015).
Anticancer Research
Benzimidazole derivatives have been investigated for their potential as anticancer agents. Gowda et al. (2009) synthesized novel benzimidazole-5-carboxylic acid derivatives showing significant anti-leukemic activity, indicating the potential for these compounds in chemotherapeutic applications (Gowda et al., 2009).
Material Science
In materials science, benzimidazole derivatives have been incorporated into polymers for various applications. Wang et al. (2017) utilized cyclopentadithiophene and methyl-2,5-dibromobenzoate copolymers as conductive binders for silicon nanoparticles in lithium-ion battery anodes, showing improved capacity and stability (Wang et al., 2017).
Environmental Science
In environmental science, the degradation of benzimidazole fungicides like Carbendazim has been studied for its impact on ecosystems. Zhang et al. (2013) isolated a carbendazim-degrading bacterium, highlighting the potential for bioremediation of contaminated environments (Zhang et al., 2013).
Eigenschaften
IUPAC Name |
methyl 1-benzylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-16(19)13-7-8-15-14(9-13)17-11-18(15)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPVMGHYFHRSTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C=N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60711428 | |
| Record name | Methyl 1-benzyl-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60711428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzylbenzoimidazole-5-carboxylate | |
CAS RN |
185428-95-9 | |
| Record name | Methyl 1-benzyl-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60711428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


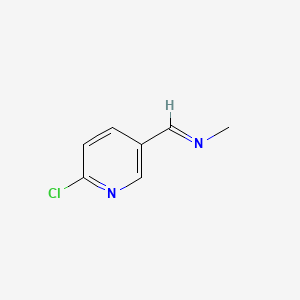
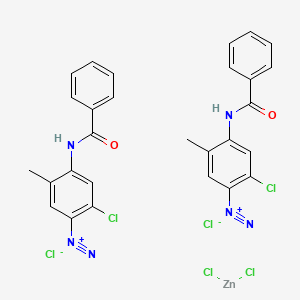
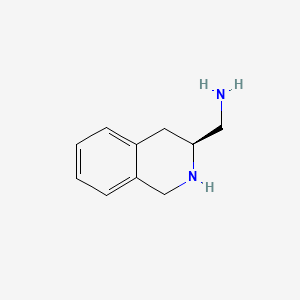

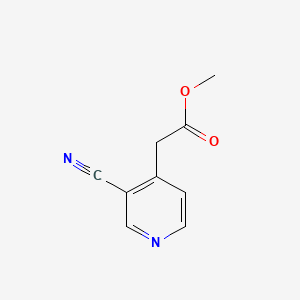
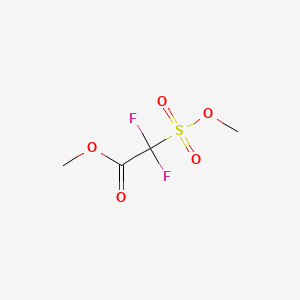


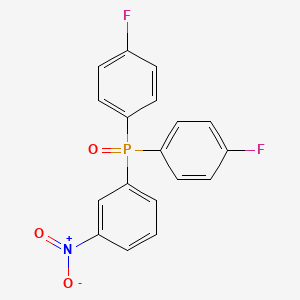
![N-[2-amino-4-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B599779.png)
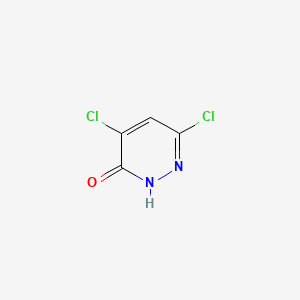
![(4'-Butyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B599783.png)
